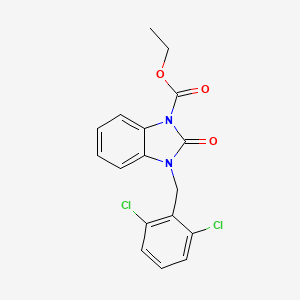
ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a useful research compound. Its molecular formula is C17H14Cl2N2O3 and its molecular weight is 365.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of the compound “ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate” is currently unknown
Mode of Action
It’s known that the compound contains a 2,6-dichlorobenzyl group, which may undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects
生物活性
Ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS: 339013-51-3) is a compound that has garnered attention for its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H14Cl2N2O3, with a molecular weight of 365.21 g/mol. The compound features a benzimidazole scaffold, which is known for its diverse pharmacological properties.
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the presence of the 2,6-dichlorobenzyl group may influence its reactivity and interaction with biological targets. The compound may undergo various chemical reactions such as nucleophilic substitution and oxidation due to its functional groups.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to benzimidazoles. For instance:
- In vitro Studies : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. For example, a related benzimidazole compound exhibited IC50 values ranging from 45.5 nM to 135.5 nM against colorectal cancer cell lines .
- Mechanistic Insights : Some benzimidazole derivatives have been shown to inhibit tubulin assembly in cancer cells, leading to cell cycle arrest in the G2/M phase . This suggests that this compound may similarly affect microtubule dynamics.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HCT116 | 60 |
| Compound B | SW620 | 45.5 |
| Ethyl 3-(2,6-dichlorobenzyl) | TBD | TBD |
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains .
Case Studies and Research Findings
A study published in Molecules examined the biological activity of newly synthesized benzimidazole derivatives. The findings suggested that these compounds could be promising candidates for further development as anticancer agents due to their ability to induce apoptosis in cancer cells .
Another investigation focused on the structure–activity relationship (SAR) among benzimidazole derivatives. It was found that modifications at specific positions on the benzimidazole ring could enhance biological activity significantly .
属性
IUPAC Name |
ethyl 3-[(2,6-dichlorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-2-24-17(23)21-15-9-4-3-8-14(15)20(16(21)22)10-11-12(18)6-5-7-13(11)19/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOCAUADNLDSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














